

Technical Guide: Physical Properties of 4-Hydroxy-3-nitrobenzyl Alcohol

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Compound of Interest

Compound Name: *4-Hydroxy-3-nitrobenzyl alcohol*

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Introduction

4-Hydroxy-3-nitrobenzyl alcohol, also known as 4-(hydroxymethyl)-2-nitrophenol, is an organic compound with the chemical formula $C_7H_7NO_4$. It is a derivative of benzyl alcohol, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group attached to the benzene ring. This compound presents as a yellow to brown solid and is of interest in synthetic organic chemistry and medicinal chemistry due to its functional groups that allow for a variety of chemical transformations. Notably, compounds with similar structures are utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides an in-depth overview of the core physical properties of **4-Hydroxy-3-nitrobenzyl alcohol**, along with the experimental methodologies used for their determination.

Core Physical Properties

The quantitative physical properties of **4-Hydroxy-3-nitrobenzyl alcohol** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₄	[1][2]
Molecular Weight	169.13 g/mol	[1]
Melting Point	94-98 °C	[1]
Boiling Point	341.3 ± 27.0 °C at 760 mmHg	
298.4°C (rough estimate)	[1]	
Density	1.5 ± 0.1 g/cm ³	
1.4523 g/cm ³ (rough estimate)	[1]	
pKa	6.97 ± 0.14 (Predicted)	[1][3]
Appearance	Yellow to brown solid	[1]
Solubility	Soluble in polar solvents	[4]

Experimental Protocols

The determination of the physical properties listed above is achieved through established experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity and is determined by observing the temperature range over which the solid transitions to a liquid.[5]

Methodology:

- A small, finely powdered sample of **4-Hydroxy-3-nitrobenzyl alcohol** is packed into a capillary tube, which is sealed at one end.[6]
- The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube filled with a high-boiling point oil like paraffin.[2]
- The sample is heated slowly and uniformly, typically at a rate of about 2°C per minute for an accurate measurement.

- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.^[6]
- For pure compounds, this range is typically narrow, within 0.5-1.0°C. A broader melting range can indicate the presence of impurities.^[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^[3]

Methodology:

- A small amount of the liquid organic compound is placed in a fusion tube.^[3]
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.^[3]
- The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.^{[1][3]}
- As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
- Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.^[3]
- The heat is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.
^[7]

Solubility Determination

Solubility tests provide information about the presence of polar or non-polar functional groups in a molecule.[8]

Methodology:

- A small, measured amount of **4-Hydroxy-3-nitrobenzyl alcohol** (e.g., 25 mg) is placed in a test tube.[8]
- A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[8]
- After each addition, the test tube is vigorously shaken to facilitate dissolution.[8]
- The compound's solubility is observed and recorded. A compound is generally considered soluble if it dissolves completely.[9]
- This process can be repeated with a range of solvents of varying polarities (e.g., diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[8] The solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

pKa Determination

The pKa value is a measure of the acidity of a compound. For phenols, this typically refers to the acidity of the hydroxyl proton. The pKa can be determined experimentally or through computational methods.

Experimental Methodology (Spectrophotometric Titration):[10]

- A solution of **4-Hydroxy-3-nitrobenzyl alcohol** is prepared in a suitable solvent mixture, such as acetonitrile-water.[10]
- A series of buffer solutions with known pH values are prepared.
- The UV-Vis absorption spectrum of the compound is recorded in each buffer solution. The two species (the protonated phenol and the deprotonated phenoxide) will have different absorption spectra.[11]
- By measuring the absorbance at a wavelength where the two species have different extinction coefficients, the ratio of the deprotonated to the protonated form can be

determined for each pH.[11]

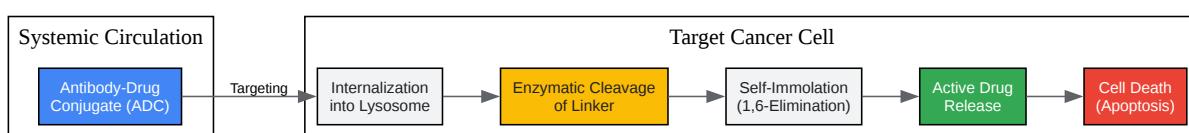
- The pKa can then be calculated using the Henderson-Hasselbalch equation by plotting the pH versus the logarithm of the ratio of the concentrations of the deprotonated and protonated forms.[11]

Computational Methodology:

- The Gibbs free energy of the phenol and its corresponding phenoxide anion are calculated in both the gas phase and in a solvated environment using quantum mechanical methods like the CBS-QB3 method.[12][13]
- The pKa is then calculated from the difference in these free energies using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.[12]

Logical Workflow: Role in Antibody-Drug Conjugate (ADC) Synthesis

While direct signaling pathways for **4-Hydroxy-3-nitrobenzyl alcohol** are not established, its structural motifs are relevant to its application as a linker in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The related p-aminobenzyl alcohol (PABA) linker is a well-studied example of a self-immolative linker used in ADCs. The following diagram illustrates the logical workflow of such a linker in delivering a cytotoxic drug to a target cell.



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Caption: Logical workflow of a self-immolative linker in an ADC.

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